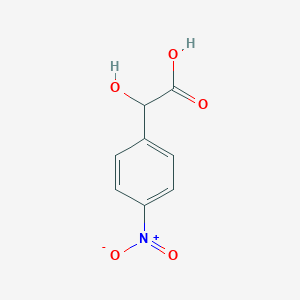

4-Nitrophenylglycolic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(4-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMJZVLXJDNZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868513 | |

| Record name | Hydroxy(4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10098-39-2 | |

| Record name | 4-Nitromandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10098-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenylglycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010098392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10098-39-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitrophenylglycolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to 4-Nitrophenylglycolic Acid: Synthesis, Purification, and Spectroscopic Characterization

Abstract

4-Nitrophenylglycolic acid, also known as 4-nitromandelic acid, is a valuable intermediate in pharmaceutical and fine chemical synthesis.[1][2] Its bifunctional nature, featuring a carboxylic acid and a secondary alcohol on a nitrated aromatic scaffold, makes it a versatile building block. This guide provides a comprehensive, field-tested methodology for the synthesis, purification, and detailed characterization of 4-Nitrophenylglycolic acid. We delve into the causality behind experimental choices, offering insights to ensure reproducibility and high purity. The protocols described herein are designed to be self-validating through rigorous analytical confirmation, meeting the standards required for advanced research and development.

Introduction: The Significance of 4-Nitrophenylglycolic Acid

4-Nitrophenylglycolic acid (C₈H₇NO₅, Molar Mass: 197.145 g/mol ) is a stable, off-white solid at room temperature.[1] Its strategic importance lies in its utility as a precursor for various active pharmaceutical ingredients (APIs), including antibiotics and anticancer agents.[1][2] The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the adjacent benzylic position, while the glycolic acid moiety provides a handle for esterification, amidation, and other derivatizations.

This guide focuses on a robust and scalable two-step synthesis beginning from 4-nitrobenzaldehyde, a readily available starting material. The chosen pathway involves a cyanohydrin formation followed by acidic hydrolysis, a classic and well-understood route that offers high yields and predictable outcomes.

Synthesis Pathway: From Aldehyde to Glycolic Acid

The synthesis of 4-nitrophenylglycolic acid is efficiently achieved in two primary stages:

-

Step 1: Nucleophilic Addition - Formation of the intermediate, 4-nitromandelonitrile, via the reaction of 4-nitrobenzaldehyde with a cyanide source.

-

Step 2: Hydrolysis - Conversion of the nitrile functional group of the intermediate into a carboxylic acid under strong acidic conditions.

Diagram of the Synthetic Workflow

Sources

Introduction: Unveiling a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitrophenylglycolic Acid

4-Nitrophenylglycolic acid (CAS No: 10098-39-2) is a specialized organic compound that serves as a critical intermediate in various synthetic pathways.[1][2] For researchers and professionals in drug development, understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for its effective application in the synthesis of complex active pharmaceutical ingredients (APIs), including antibiotics and anticancer drugs.[1][2] This guide provides a detailed examination of these properties, offering both quantitative data and the experimental context necessary for its practical application.

Core Physicochemical Characteristics

The utility of a chemical intermediate is defined by its intrinsic properties. These values dictate reaction conditions, purification strategies, and potential formulation pathways. The core properties of 4-Nitrophenylglycolic acid are summarized below.

| Property | Value | Source |

| CAS Number | 10098-39-2 | [1][3] |

| Molecular Formula | C₈H₇NO₅ | [1][3] |

| Molecular Weight | 197.145 g/mol | [1][3] |

| Appearance | Off-white solid | [1] |

| Predicted pKa | 2.81 ± 0.10 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bond Count | 2 | [3] |

Structural Elucidation and Spectroscopic Profile

The molecular structure of 4-Nitrophenylglycolic acid, which features a phenyl ring substituted with a nitro group and a glycolic acid moiety, is fundamental to its reactivity and spectral characteristics.

While specific, verified spectra for this exact compound are not broadly available in public databases, its structure allows for the prediction of key spectroscopic features that are essential for its identification and characterization during synthesis.[4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the para-substituted ring will likely appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm). The methine proton of the glycolic acid group (-CH(OH)-) would appear as a singlet, and the acidic protons of the hydroxyl and carboxylic acid groups would be visible as broad singlets, the positions of which are dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would show characteristic peaks for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. Additional signals would correspond to the carbonyl carbon of the carboxylic acid, the methine carbon bearing the hydroxyl group, and the carbons of the phenyl ring.[5][6]

-

FT-IR: The infrared spectrum is a powerful tool for identifying functional groups. Key expected absorptions include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carbonyl group (around 1700-1725 cm⁻¹), strong asymmetric and symmetric N-O stretches from the nitro group (typically around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹ respectively), and C-O stretching from the alcohol and carboxylic acid.[5][7]

-

UV-Vis: The presence of the nitrophenyl chromophore suggests that the compound will exhibit strong absorbance in the UV region, which is useful for quantitative analysis using spectrophotometry.

Experimental Protocols for Property Determination

To ensure scientific integrity, the properties of any compound used in research and development must be verifiable. Below are detailed, standard methodologies for determining two critical physicochemical parameters: acid dissociation constant (pKa) and aqueous solubility.

Protocol 1: Determination of pKa via Potentiometric Titration

The pKa is arguably the most important physicochemical property for an ionizable drug or intermediate, as it governs the extent of ionization at a given pH. This, in turn, dictates solubility, permeability, and interactions with biological targets. Potentiometric titration is the gold-standard method for its accurate determination.[8]

Causality: This method is chosen for its precision. It directly measures the change in proton concentration (pH) as a strong base is added to a solution of the acid. The midpoint of the resulting titration curve, where the acid is 50% dissociated, corresponds to the pKa.[8] This provides a robust, empirical value crucial for developing biopharmaceutical and formulation strategies.

Methodology:

-

Preparation: Accurately weigh approximately 10-20 mg of 4-Nitrophenylglycolic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low.

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Introduce the calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette or automated titrator.

-

Data Recording: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). Determine the equivalence point (the point of steepest inflection). The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is the pKa of the compound.

Sources

- 1. caming.com [caming.com]

- 2. watson-int.com [watson-int.com]

- 3. guidechem.com [guidechem.com]

- 4. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 7. lehigh.edu [lehigh.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to 4-Nitrophenylglycolic Acid (CAS 10098-39-2)

Foreword: Unveiling a Key Pharmaceutical Building Block

4-Nitrophenylglycolic acid, also known as 4-nitromandelic acid, is a specialized organic molecule that holds a significant position in the landscape of pharmaceutical development. While not a therapeutic agent in itself, its unique chemical architecture—featuring a chiral center, a carboxylic acid, a hydroxyl group, and an electron-withdrawing nitro group—renders it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of 4-Nitrophenylglycolic acid, offering researchers, scientists, and drug development professionals a comprehensive resource covering its synthesis, characterization, and critical applications. We will delve into the causality behind synthetic strategies and analytical methodologies, providing a robust framework for its effective utilization in the laboratory and beyond.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 4-Nitrophenylglycolic acid is paramount for its successful application. These properties dictate its reactivity, solubility, and the analytical techniques best suited for its characterization.

Table 1: Physicochemical Properties of 4-Nitrophenylglycolic Acid

| Property | Value | Source(s) |

| CAS Number | 10098-39-2 | |

| Molecular Formula | C₈H₇NO₅ | |

| Molecular Weight | 197.14 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline solid | |

| Melting Point | 159-161 °C | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water. | |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-4, influenced by the electron-withdrawing nitro group. |

Spectroscopic Fingerprint: A Guide to Identification

Spectroscopic analysis is indispensable for confirming the identity and purity of 4-Nitrophenylglycolic acid. Below is a summary of the expected spectroscopic data, inferred from analogous compounds and fundamental principles of spectroscopy.

Table 2: Predicted Spectroscopic Data for 4-Nitrophenylglycolic Acid

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.5-8.3 ppm. Methine proton (-CH(OH)-): A singlet around δ 5.0-5.5 ppm. Hydroxyl and Carboxylic acid protons: Broad singlets, chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Carbonyl carbon (C=O): δ 170-175 ppm. Aromatic carbons: Multiple signals between δ 120-150 ppm, with the carbon bearing the nitro group being the most deshielded. Methine carbon (-CH(OH)-): δ 70-75 ppm. |

| Infrared (IR) | O-H stretch (carboxylic acid): Broad band from 2500-3300 cm⁻¹. C=O stretch (carboxylic acid): Strong, sharp peak around 1700-1750 cm⁻¹. N-O stretch (nitro group): Two strong bands around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-O stretch (alcohol): 1050-1150 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 197. Key fragmentation patterns would likely involve the loss of H₂O (m/z 179), COOH (m/z 152), and potentially the nitro group. |

Synthesis of 4-Nitrophenylglycolic Acid: Strategies and Mechanisms

The synthesis of 4-Nitrophenylglycolic acid is a critical aspect of its utility. The primary and most logical route involves the conversion of 4-nitrobenzaldehyde. This can be achieved through a classic cyanohydrin formation followed by hydrolysis. More contemporary approaches also employ biocatalysis for enhanced stereoselectivity.

Classical Synthetic Approach: Cyanohydrin Formation and Hydrolysis

This well-established two-step method provides a reliable means of preparing racemic 4-Nitrophenylglycolic acid.

Caption: Classical synthesis of 4-Nitrophenylglycolic acid.

Experimental Protocol: Synthesis via Cyanohydrin Intermediate

Part A: Synthesis of 4-Nitromandelonitrile

-

In a well-ventilated fume hood, dissolve 4-nitrobenzaldehyde in a suitable solvent such as ethanol.

-

Prepare a solution of sodium cyanide (NaCN) in water and cool it in an ice bath.

-

Slowly add a mineral acid (e.g., HCl) to the cooled NaCN solution to generate hydrocyanic acid (HCN) in situ. Caution: HCN is a highly toxic gas.

-

Add the 4-nitrobenzaldehyde solution dropwise to the HCN solution while maintaining a low temperature.

-

Stir the reaction mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by neutralizing any excess acid and extracting the product with an organic solvent.

Part B: Hydrolysis to 4-Nitrophenylglycolic Acid

-

Dissolve the crude 4-nitromandelonitrile in a mixture of a strong acid (e.g., concentrated HCl) and water.

-

Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas (if a basic workup is used) or by TLC.

-

After completion, cool the reaction mixture to induce crystallization of the product.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-Nitrophenylglycolic acid.

Causality in Experimental Choices: The in situ generation of HCN minimizes the handling of this highly toxic reagent. The acidic hydrolysis of the nitrile is a robust and high-yielding method for the formation of the carboxylic acid.

Enantioselective Synthesis: The Biocatalytic Advantage

For many pharmaceutical applications, a single enantiomer of a chiral compound is required. Biocatalysis offers an elegant and environmentally friendly approach to achieve high enantioselectivity. Nitrilase enzymes can selectively hydrolyze one enantiomer of a racemic nitrile, allowing for the separation of the desired chiral acid.[2][3]

Caption: Enantioselective synthesis using a nitrilase enzyme.

This biocatalytic resolution allows for the isolation of one enantiomer as the carboxylic acid, while the other remains as the nitrile, which can then be separated.

Analytical Characterization and Quality Control

Ensuring the purity and identity of 4-Nitrophenylglycolic acid is crucial for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of non-volatile organic compounds. For 4-Nitrophenylglycolic acid, a reversed-phase HPLC method is typically employed.

Table 3: Typical HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation of aromatic compounds. |

| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid) | The organic modifier elutes the compound, and the acid suppresses the ionization of the carboxylic acid, leading to sharper peaks. |

| Detection | UV at 254 nm or 280 nm | The nitroaromatic chromophore provides strong UV absorbance. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

Chiral Separation: Resolving the Enantiomers

To analyze the enantiomeric purity of 4-Nitrophenylglycolic acid, a chiral HPLC method is necessary. This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

Caption: Workflow for chiral separation by HPLC.

The choice of the chiral stationary phase is critical and often requires screening of different column types (e.g., polysaccharide-based, protein-based) to achieve optimal separation.

Applications in Drug Development

The primary value of 4-Nitrophenylglycolic acid lies in its role as a precursor to more complex molecules, particularly in the synthesis of antibiotics and anticancer agents.[4]

Role in Antibiotic Synthesis: A Precursor to β-Lactams

Mandelic acid and its derivatives are important side-chain precursors in the synthesis of semi-synthetic penicillins and cephalosporins.[1][4] The (R)-enantiomer of mandelic acid derivatives is particularly important in this context.[5] The general strategy involves the acylation of the amino group of the β-lactam core (e.g., 6-aminopenicillanic acid or 7-aminocephalosporanic acid) with an activated form of the mandelic acid derivative.

Illustrative Pathway: Incorporation into a Cephalosporin Scaffold

Caption: General pathway for incorporating the mandelic acid side chain into a cephalosporin.

This modification of the β-lactam core is a key strategy for tuning the antibacterial spectrum and improving resistance to β-lactamase enzymes.

Potential in Anticancer Drug Synthesis

The nitrophenyl moiety is a feature in some classes of compounds investigated for their anticancer properties. While direct synthesis of a marketed anticancer drug from 4-Nitrophenylglycolic acid is not prominently documented, its structural motifs are relevant to the design of novel therapeutic agents.[5]

Metabolism and Toxicological Considerations

A thorough understanding of the metabolic fate and potential toxicity of a chemical is essential for safe handling and for predicting the properties of its downstream products.

Metabolic Pathways

Specific metabolic data for 4-Nitrophenylglycolic acid is limited. However, based on its structure and data from related compounds like nitrophenols and mandelic acid, several metabolic routes can be predicted:

-

Conjugation: The hydroxyl and carboxylic acid groups are susceptible to conjugation with glucuronic acid or sulfate, which increases water solubility and facilitates excretion.

-

Nitroreduction: The nitro group can be reduced by nitroreductase enzymes to a nitroso, hydroxylamino, and ultimately an amino group. This is a critical metabolic pathway for many nitroaromatic compounds.

-

Oxidation: The benzylic alcohol can be oxidized to the corresponding ketone, forming 4-nitrophenylglyoxylic acid.

Toxicological Profile

The toxicology of 4-Nitrophenylglycolic acid has not been extensively studied. However, information can be inferred from related compounds:

-

Nitrophenols: These compounds can be toxic, with effects on the blood (methemoglobinemia), liver, and kidneys.[6]

-

Mandelic Acid: Generally considered to have low toxicity, but high doses can cause kidney irritation.[7]

Safety and Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion and Future Perspectives

4-Nitrophenylglycolic acid stands as a testament to the importance of specialized chemical intermediates in the intricate process of drug discovery and development. Its unique combination of functional groups provides a versatile platform for the synthesis of a range of bioactive molecules, most notably semi-synthetic β-lactam antibiotics. The ongoing development of enantioselective synthetic methods, particularly those employing biocatalysis, will further enhance its value by providing access to chirally pure building blocks. As the quest for novel therapeutics continues, the strategic application of well-characterized intermediates like 4-Nitrophenylglycolic acid will remain a cornerstone of medicinal chemistry.

References

-

Mandelic acid. (2024). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Health Effects - Toxicological Profile for Nitrophenols. Retrieved January 14, 2026, from [Link]

-

Caming Pharmaceutical Ltd. (n.d.). 4-nitrophenylglycolic acid CAS 10098-39-2. Retrieved January 14, 2026, from [Link]

-

Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2024). RSC Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

-

Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Martinkova, L., et al. (2018). Biocatalytic production of mandelic acid and analogues: a review and comparison with chemical processes. Applied Microbiology and Biotechnology. Retrieved January 14, 2026, from [Link]

-

Almac. (n.d.). Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Biosynthesis of (R)-(−)-mandelic acid from (R,S)-mandelonitrile with nitrilase. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Method for producing R-mandelic acid with biocatalysis and separating and coupling method.

-

National Center for Biotechnology Information. (n.d.). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. Retrieved January 14, 2026, from [Link]

Sources

- 1. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Nitrobenzoic acid(62-23-7) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Synthesis of new mandelic acid derivatives with preservative action. Synthesis and acute toxicity study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

A Guide to the Spectroscopic Characterization of 4-Nitrophenylglycolic Acid

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic features of 4-Nitrophenylglycolic acid (CAS 10098-39-2). While experimental spectra for this specific compound are not widely available in public repositories, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predictive, and comparative analysis. By examining the spectral data of closely related analogues, such as (4-Nitrophenyl)acetic acid and 4-Nitrobenzoic acid, we can elucidate the expected spectral characteristics with high confidence. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the structural and electronic properties of 4-Nitrophenylglycolic acid for synthesis confirmation, quality control, and further research.

Introduction

4-Nitrophenylglycolic acid, also known as p-nitromandelic acid, is an organic compound featuring a p-substituted nitrophenyl group attached to a glycolic acid moiety. Its structure comprises a chiral center at the alpha-carbon, a carboxylic acid, a hydroxyl group, and an aromatic nitro group. These functional groups impart distinct and predictable signatures in various spectroscopic analyses. Accurate interpretation of NMR, IR, and MS data is paramount for verifying the molecular structure, assessing purity, and understanding the chemical behavior of this molecule in various applications, from synthetic chemistry to pharmaceutical development.

This document provides detailed, field-proven protocols for data acquisition and an in-depth interpretation of the predicted spectroscopic data, grounded in authoritative references and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 4-Nitrophenylglycolic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the single aliphatic proton, with exchangeable protons for the hydroxyl and carboxylic acid groups.

| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Rationale & Comparative Insights |

| H-α | ~5.3 | Singlet (s) | N/A | -CH(OH) | The methine proton is deshielded by the adjacent oxygen, carboxylic acid, and the aromatic ring. In the related (4-Nitrophenyl)acetic acid, the methylene (-CH₂) protons appear around 3.9 ppm[1]. The additional hydroxyl group in our target molecule is expected to shift this signal further downfield to the ~5.3 ppm region. |

| H-2, H-6 | ~7.7 | Doublet (d) | ~8.8 | Ar-H (ortho to -CH) | These protons are ortho to the glycolic acid substituent and meta to the strongly electron-withdrawing nitro group. They are expected to be downfield compared to the H-3, H-5 protons. |

| H-3, H-5 | ~8.2 | Doublet (d) | ~8.8 | Ar-H (ortho to -NO₂) | These protons are ortho to the nitro group, which exerts a powerful deshielding effect, shifting them significantly downfield[2][3]. This classic AA'BB' pattern is characteristic of p-disubstituted benzene rings with substituents of differing electronic effects. |

| -OH (Alcohol) | Broad, variable | Singlet (s) | N/A | -CH(OH) | The chemical shift of this proton is highly dependent on solvent, concentration, and temperature. It will undergo D₂O exchange. |

| -OH (Acid) | Broad, variable (>10) | Singlet (s) | N/A | -COOH | Carboxylic acid protons are typically found far downfield (>10 ppm) and are often very broad[3]. This signal will also disappear upon D₂O exchange. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show 6 distinct signals due to molecular symmetry (C2', C6' and C3', C5' are equivalent).

| Predicted Signal | Chemical Shift (δ) ppm | Assignment | Rationale & Comparative Insights |

| C-α | ~75 | -CH(OH) | This carbon is attached to an oxygen and is expected in the 60-80 ppm range. In mandelic acid, this carbon appears at ~75 ppm. |

| C-2', C-6' | ~127 | Ar-C (ortho to -CH) | Aromatic carbons ortho to the alkyl substituent. |

| C-3', C-5' | ~124 | Ar-C (ortho to -NO₂) | Aromatic carbons ortho to the nitro group. The strong electron-withdrawing nature of the nitro group typically shifts ortho and para carbons downfield, but the ipso-carbon is most affected[4][5]. |

| C-1' | ~146 | Ar-C (ipso to -CH) | The ipso-carbon attached to the glycolic acid moiety. This is expected to be significantly downfield. |

| C-4' | ~148 | Ar-C (ipso to -NO₂) | The ipso-carbon attached to the nitro group is significantly deshielded. |

| C=O | ~175 | -COOH | The carbonyl carbon of the carboxylic acid is expected in the typical range of 170-180 ppm[5][6]. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~5-10 mg of high-purity 4-Nitrophenylglycolic acid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH protons.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, indicated by a sharp, symmetrical solvent peak.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a relaxation delay (d1) of at least 5 seconds to ensure full relaxation of all protons, especially the aromatic ones, for accurate integration.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover 0-200 ppm.

-

A relaxation delay of 2 seconds is typically sufficient.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of 4-Nitrophenylglycolic acid will be dominated by absorptions from its hydroxyl, carboxylic acid, and nitro groups.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-CHO-H ) |

| 3300 - 2500 | Very Strong, Very Broad | O-H Stretch | Carboxylic Acid (-COO-H ) |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-C=O ) |

| 1610, 1585, 1490 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1520 | Very Strong | N-O Asymmetric Stretch | Nitro Group (-NO₂ ) |

| ~1350 | Very Strong | N-O Symmetric Stretch | Nitro Group (-NO₂ ) |

| ~1250 | Strong | C-O Stretch | Carboxylic Acid / Alcohol |

Causality and Interpretation:

-

Hydroxyl Region: Two distinct O-H stretching bands are expected. A broad band around 3400 cm⁻¹ for the alcoholic O-H and a much broader absorption from 3300-2500 cm⁻¹ for the hydrogen-bonded carboxylic acid O-H, which will overlap the C-H stretches[7].

-

Carbonyl Region: A strong, sharp peak around 1710 cm⁻¹ is the hallmark of the carboxylic acid C=O double bond. Its position confirms the presence of the acid functional group[8].

-

Nitro Group Region: The most characteristic feature will be two very strong bands corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching of the nitro group. These absorptions are definitive proof of the -NO₂ moiety and are clearly observed in the spectra of related compounds like 4-Nitrobenzoic acid[7][8].

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in the empty instrument to subtract atmospheric CO₂ and H₂O signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid 4-Nitrophenylglycolic acid powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 32 scans to achieve an excellent signal-to-noise ratio.

-

Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Predicted Mass Spectrometry Data

For 4-Nitrophenylglycolic acid (Molecular Weight: 197.14 g/mol ), electron ionization (EI) would likely lead to extensive fragmentation.

| m/z | Predicted Ion | Formula | Notes |

| 197 | [M]⁺˙ | [C₈H₇NO₅]⁺˙ | Molecular ion. May be weak or absent in EI-MS due to instability. |

| 151 | [M - NO₂]⁺ | [C₈H₇O₃]⁺ | Loss of the nitro group is a common fragmentation pathway for nitroaromatics. |

| 152 | [M - COOH]⁺ | [C₇H₆NO₃]⁺ | Alpha-cleavage resulting in the loss of the carboxyl radical. |

| 121 | [C₇H₅O₂]⁺ | [C₇H₅O₂]⁺ | Further fragmentation from m/z 151 via loss of CH₂O. |

| 106 | [C₇H₆N]⁺ | [C₇H₆N]⁺ | Fragmentation from m/z 152 via loss of CO₂. |

Predicted Fragmentation Pathway

The energetically unstable molecular ion will undergo several key fragmentations. The primary cleavages are expected to be the loss of the nitro group (-NO₂) and the loss of the carboxyl group (-COOH) via alpha-cleavage, driven by the stability of the resulting fragments.

Caption: Predicted EI-MS fragmentation of 4-Nitrophenylglycolic acid.

Experimental Protocol for MS Data Acquisition (EI)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Volatilize the sample by heating the probe. Bombard the resulting gas-phase molecules with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight).

-

Detection: Separate the ions based on their mass-to-charge ratio (m/z) and detect them.

-

Data Representation: Plot the relative abundance of each detected ion against its m/z value to generate the mass spectrum.

Integrated Analytical Workflow

A systematic approach ensures comprehensive characterization of 4-Nitrophenylglycolic acid.

Caption: General workflow for spectroscopic structure elucidation.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 4-Nitrophenylglycolic acid. The ¹H NMR is expected to show a characteristic AA'BB' aromatic pattern and a downfield methine singlet. The ¹³C NMR will confirm the 8 unique carbon environments. The IR spectrum will be defined by strong absorptions from the carboxylic acid, alcohol, and nitro functional groups. Finally, mass spectrometry will likely show characteristic fragmentation patterns involving the loss of the nitro and carboxyl moieties. By following the outlined protocols and using the provided interpretations, researchers can confidently characterize this compound and ensure its identity and purity in their work.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4661, (4-Nitrophenyl)acetic acid. Retrieved from [Link]

-

NIST. (n.d.). 4-Nitrobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link][7][8]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid. Retrieved from [Link][2]

-

University of Wisconsin. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link][3]

-

Indian Institute of Technology Guwahati. (n.d.). ¹³C NMR spectroscopy. Retrieved from [Link][6]

-

University of Wisconsin. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link][4]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link][5]

Sources

- 1. 4-Nitrophenylacetic acid(104-03-0) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Benzoic acid, 4-nitro- [webbook.nist.gov]

- 8. 4-Nitrobenzoic acid(62-23-7) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-Nitrophenylglycolic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of 4-nitrophenylglycolic acid, a compound of interest in pharmaceutical chemistry.[1] Recognizing the critical role of solubility in drug development—from synthesis and purification to formulation and bioavailability—this document delves into the theoretical principles governing its dissolution, provides a detailed experimental protocol for solubility determination, and offers insights into its expected behavior in various solvent systems.

Introduction: The Significance of 4-Nitrophenylglycolic Acid and Its Solubility

4-Nitrophenylglycolic acid (C₈H₇NO₅, Molar Mass: 197.14 g/mol ) is an off-white solid with a chemical structure featuring a carboxylic acid, a hydroxyl group, and a nitro group attached to a phenyl ring.[1][2] This combination of functional groups imparts a unique polarity and chemical reactivity to the molecule, making it a valuable intermediate in the synthesis of various pharmaceutical compounds, including antibiotics and anticancer drugs.[1]

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a cornerstone of process chemistry and formulation science. A thorough understanding of a compound's solubility in different solvents is paramount for:

-

Reaction Optimization: Selecting an appropriate solvent can significantly impact reaction rates, yields, and purity by ensuring all reactants are in the same phase.

-

Purification: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system.

-

Formulation Development: The ability to dissolve a drug substance in a pharmaceutically acceptable solvent is crucial for creating liquid dosage forms and for ensuring adequate bioavailability.

-

Analytical Method Development: Solubility data is essential for choosing the right mobile phases in chromatographic techniques like HPLC.

This guide will equip researchers with the foundational knowledge and practical methodologies to investigate and understand the solubility profile of 4-nitrophenylglycolic acid.

Theoretical Framework: Predicting the Solubility of 4-Nitrophenylglycolic Acid

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3][4] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The polarity of 4-nitrophenylglycolic acid is a composite of its various functional groups:

-

Polar, Protic Groups: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are highly polar and capable of hydrogen bonding, both as donors and acceptors.[2] These groups will strongly interact with polar protic solvents like water and alcohols.

-

Polar, Aprotic Functionality: The nitro group (-NO₂) is highly polar and can act as a hydrogen bond acceptor.

-

Nonpolar Component: The phenyl ring is a nonpolar, hydrophobic moiety.

The interplay of these groups dictates the overall solubility. The presence of multiple polar, hydrogen-bonding groups suggests that 4-nitrophenylglycolic acid will exhibit appreciable solubility in polar solvents. However, the nonpolar phenyl ring will limit its solubility in highly polar solvents like water and enhance its solubility in solvents with some nonpolar character.

The acidic nature of the carboxylic acid (predicted pKa of 2.81±0.10) is a critical factor.[2] In basic solutions, the carboxylic acid will deprotonate to form a highly polar carboxylate salt, which is expected to be significantly more water-soluble than the neutral acid.

Experimental Protocol for Determining Solubility

The following is a robust, step-by-step protocol for determining the qualitative and semi-quantitative solubility of 4-nitrophenylglycolic acid. This protocol is a synthesis of established methods for organic compound solubility analysis.[5][6][7]

Materials and Equipment

-

4-Nitrophenylglycolic acid

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Graduated cylinders or pipettes

-

pH paper

Experimental Workflow

Step-by-Step Procedure

-

Sample Preparation: Accurately weigh approximately 25 mg of 4-nitrophenylglycolic acid into a small, clean test tube.

-

Solvent Addition: Add the chosen solvent in 0.25 mL increments, up to a total volume of 0.75 mL.

-

Mixing: After each addition, vortex the test tube vigorously for at least 30 seconds.

-

Observation: Visually inspect the solution against a well-lit background to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: If all the solid dissolves.

-

Slightly Soluble: If a significant portion of the solid dissolves.

-

Insoluble: If the solid does not appear to dissolve.

-

-

Aqueous Solubility and pH:

-

Begin by testing the solubility in deionized water.

-

If soluble, test the pH of the solution with litmus or pH paper. An acidic pH is expected.[8]

-

-

Acid-Base Reactivity:

-

If the compound is insoluble in water, test its solubility in 5% NaOH solution. Solubility indicates an acidic functional group.[8]

-

Separately, test the solubility in 5% NaHCO₃. As a strong organic acid, 4-nitrophenylglycolic acid is expected to be soluble.[5]

-

Also, test the solubility in 5% HCl. The compound is not expected to be soluble as it is not a basic compound.[6]

-

-

Organic Solvent Solubility: Systematically test the solubility in a range of organic solvents from polar to nonpolar.

Data Presentation and Expected Solubility Profile

The results of the solubility tests should be recorded in a clear and organized manner.

Table 1: Solubility of 4-Nitrophenylglycolic Acid

| Solvent | Solvent Class | Predicted Solubility | Experimental Observation |

| Water | Polar Protic | Slightly Soluble | |

| 5% NaOH | Aqueous Base | Soluble | |

| 5% NaHCO₃ | Aqueous Base | Soluble | |

| 5% HCl | Aqueous Acid | Insoluble | |

| Methanol | Polar Protic | Soluble | |

| Ethanol | Polar Protic | Soluble | |

| Acetone | Polar Aprotic | Soluble | |

| Ethyl Acetate | Moderately Polar | Slightly Soluble | |

| Dichloromethane | Nonpolar | Slightly Soluble | |

| Hexane | Nonpolar | Insoluble |

Expected Solubility Profile:

-

High Solubility: Due to the presence of multiple polar functional groups capable of strong hydrogen bonding and dipole-dipole interactions, 4-nitrophenylglycolic acid is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone.[9][10]

-

Aqueous Solubility: Its solubility in water is likely to be limited due to the hydrophobic phenyl ring. However, its acidic nature means it will be readily soluble in aqueous basic solutions like NaOH and NaHCO₃ through the formation of a water-soluble salt.

-

Low to No Solubility: In nonpolar solvents like hexane, where the primary intermolecular forces are weak London dispersion forces, the highly polar 4-nitrophenylglycolic acid is expected to be insoluble.[3]

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of 4-nitrophenylglycolic acid. By combining theoretical principles with a practical experimental protocol, researchers and drug development professionals can effectively characterize this important pharmaceutical intermediate. The insights gained from such solubility studies are invaluable for optimizing synthetic routes, developing robust purification strategies, and designing effective drug formulations.

References

-

Cheméo. Chemical Properties of 4-Nitrophenylglyoxylic acid (CAS 14922-36-2). [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY. [Link]

-

PubChem. 4-Nitrophenylglyoxylic acid. [Link]

-

Caming Pharmaceutical Ltd. 4-nitrophenylglycolic acid CAS 10098-39-2. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Unknown. Solubility of Organic Compounds. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Let's Talk Science. Polarity and Solubility of Organic Compounds. [Link]

-

YouTube. How Does Solvent Polarity Impact Compound Solubility?. [Link]

-

Missouri S&T. Aromatic Nitro Compounds. [Link]

-

Watson International. 4-nitrophenylglycolic acid CAS 10098-39-2. [Link]

-

RSC Publishing. Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. [Link]

-

MDPI. How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. [Link]

-

ResearchGate. (PDF) Studies on the solubility of phenolic compounds. [Link]

-

ResearchGate. Is p-nitrophenol soluble in organic solvents?. [Link]

-

ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]

Sources

- 1. caming.com [caming.com]

- 2. Page loading... [wap.guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. m.youtube.com [m.youtube.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

known biological activities of 4-Nitrophenylglycolic acid

An In-depth Technical Guide to the Biological Significance of 4-Nitrophenylglycolic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Nitrophenylglycolic acid (4-NPG), also known as p-nitromandelic acid, is a functionalized aromatic carboxylic acid. While direct, extensive research into its intrinsic biological activities is limited, its chemical structure—notably the presence of a nitro group on a phenylglycolic acid scaffold—positions it as a compound of significant interest in medicinal chemistry and drug development. Its primary and established role is that of a versatile pharmaceutical intermediate, serving as a key building block in the synthesis of more complex molecules, including antibiotics and anticancer drugs.[1][2] The bioactivity of many nitroaromatic compounds is well-documented, suggesting that 4-NPG and its derivatives possess untapped potential. This guide provides a comprehensive analysis of 4-NPG, moving from its established synthetic utility to its inferred biological relevance based on its structural motifs, metabolic fate, and toxicological considerations.

Introduction to 4-Nitrophenylglycolic Acid: Chemical Profile

4-Nitrophenylglycolic acid is an organic compound characterized by a glycolic acid moiety attached to a benzene ring that is substituted with a nitro group at the para (4) position. This combination of a chiral center, a carboxylic acid group, a hydroxyl group, and an electron-withdrawing nitro group makes it a reactive and useful molecule in organic synthesis.

Table 1: Physicochemical Properties of 4-Nitrophenylglycolic Acid

| Property | Value | Reference |

| CAS Number | 10098-39-2 | [3] |

| Molecular Formula | C₈H₇NO₅ | [3] |

| Molecular Weight | 197.145 g/mol | [2] |

| Appearance | Off-white solid | [2] |

| pKa | 2.81 ± 0.10 (Predicted) | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Topological Polar Surface Area | 103 Ų | [3] |

Core Application: A Versatile Scaffold in Pharmaceutical Synthesis

The principal known application of 4-NPG is as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][4] Its functional groups serve as handles for chemical modification, allowing for the construction of diverse and complex molecular architectures.

Causality in Synthetic Utility

The utility of 4-NPG stems from three key structural features:

-

The Carboxylic Acid and Hydroxyl Groups: These provide reactive sites for esterification, amidation, and etherification, allowing for the attachment of other molecular fragments or pharmacophores.

-

The Chiral Center: The alpha-carbon is chiral, meaning 4-NPG can exist as (R) and (S) enantiomers. This is critical in modern drug development, where stereospecific interactions with biological targets are often required.

-

The Nitro Group: While it can be a pharmacophore itself, the nitro group is also a versatile synthetic handle. It can be readily reduced to an amine group (-NH₂), which is a common feature in many drugs and a key precursor for forming amides, sulfonamides, and other functional groups.

Exemplary Synthetic Workflow: From Intermediate to Bioactive Compound

The following workflow illustrates how 4-NPG could be utilized as a starting material for a hypothetical bioactive compound. This process demonstrates the logical progression from a simple building block to a complex drug candidate.

Figure 2: A potential metabolic pathway for 4-Nitrophenylglycolic Acid in a biological system.

Toxicological Assessment

The toxicological properties of 4-NPG have not been fully investigated. [5]However, data from structurally related compounds, such as 4-nitrophenylacetic acid, indicate that it should be handled as a hazardous chemical. [5]

-

Hazards: May cause skin and eye irritation. [5]May be harmful if swallowed or inhaled. [5]* Environmental Fate: Due to its water solubility, it is likely to be mobile in the environment. [5]* General Nitroaromatic Toxicity: Phenolic compounds, especially those with nitro groups, can act as protoplasmic poisons, denaturing proteins and disrupting cell membranes, which can lead to multisystem organ failure in cases of severe toxicity. [6]

Protocol: Safe Laboratory Handling of 4-Nitrophenylglycolic Acid

This protocol is a self-validating system designed to minimize exposure risk.

-

Engineering Controls:

-

Action: Handle the solid compound and prepare solutions inside a certified chemical fume hood.

-

Causality: This prevents inhalation of airborne powder and vapors, which is a primary route of exposure.

-

-

Personal Protective Equipment (PPE):

-

Action: Wear a lab coat, nitrile gloves, and chemical splash goggles at all times.

-

Causality: This provides a barrier against accidental skin and eye contact, which can cause irritation. [5]3. Handling and Storage:

-

Action: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases. [5] * Causality: This maintains chemical stability and prevents hazardous reactions.

-

-

Waste Disposal:

Future Research Directions and Conclusion

4-Nitrophenylglycolic acid stands at the intersection of synthetic chemistry and biology. While its current role is firmly established as a pharmaceutical intermediate, its full biological potential remains largely unexplored.

Key areas for future investigation include:

-

Direct Biological Screening:

-

Antimicrobial Assays: Test 4-NPG and its enantiomers against a panel of pathogenic bacteria and fungi to determine its Minimum Inhibitory Concentration (MIC), leveraging the known antimicrobial properties of nitroaromatics.

-

Cytotoxicity Screening: Evaluate its effect on various cancer cell lines to explore potential antineoplastic activity.

-

-

Derivative Synthesis and Screening:

-

Use 4-NPG as a scaffold to create a small library of derivatives (e.g., amides, esters) and screen them for enhanced biological activity. This leverages its primary role as a building block.

-

-

Metabolomic and Toxicological Studies:

-

Conduct formal studies to elucidate its metabolic pathway and identify its metabolites.

-

Perform comprehensive toxicological assessments to establish a clear safety profile.

-

References

-

Watson International. (n.d.). 4-nitrophenylglycolic acid CAS 10098-39-2. Retrieved from [Link]

-

Watsonnoke Scientific Ltd. (2024). 10098-39-2 4-nitrophenylglycolic acid. Retrieved from [Link]

-

Soultanidou, M., et al. (2022). Cobalt(II) Complexes of 4′–Nitro–Fenamic Acid: Characterization and Biological Evaluation. Molecules, 27(19), 6523. MDPI. Retrieved from [Link]

-

Francisco-Márquez, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. PubMed. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

-

Ke, Y. H., Gee, L. L., & Durham, N. N. (1959). Mechanism involved in the metabolism of nitrophenyl-carboxylic acid compounds by microorganisms. Journal of bacteriology, 77(5), 593–598. PubMed. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 4-Nitrophenyl sulfate (HMDB0006492). Retrieved from [Link]

-

Kumar, N., et al. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. Retrieved from [Link]

-

Lee, W. J., et al. (2022). Identification of traumatic acid as a potential plasma biomarker for sarcopenia using a metabolomics-based approach. Journal of Cachexia, Sarcopenia and Muscle, 13(1), 352-363. PMC - NIH. Retrieved from [Link]

-

Sharifi-Rad, J., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Antibiotics, 12(2), 223. PMC - NIH. Retrieved from [Link]

-

Shawan, M., et al. (2023). Therapeutic Role of Phytophenol Gallic Acid for the Cure of COVID-19 Pathogenesis. Endocrine, Metabolic & Immune Disorders - Drug Targets, 23(4), 464-469. Retrieved from [Link]

-

Schmid, B., et al. (2020). The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer. Frontiers in Pharmacology, 11, 1297. PubMed Central. Retrieved from [Link]

-

Handwritten Tutorials. (2012). Pharmacokinetics 4 - Metabolism. YouTube. Retrieved from [Link]

-

Ke, Y. H., Gee, L. L., & Durham, N. N. (1959). MECHANISM INVOLVED IN THE METABOLISM OF NITROPHENYL-CARBOXYLIC ACID COMPOUNDS BY MICROORGANISMS. Journal of Bacteriology, 77(5), 593-598. PMC - NIH. Retrieved from [Link]

-

Semwal, P., et al. (2021). Pharmacological effects of gallic acid in health and diseases: A mechanistic review. International Journal of Molecular Sciences, 22(24), 13571. NIH. Retrieved from [Link]

-

Wagner, K. H., et al. (2018). Gallic Acid Improves Health-Associated Biochemical Parameters and Prevents Oxidative Damage of DNA in Type 2 Diabetes Patients: Results of a Placebo-Controlled Pilot Study. Molecular nutrition & food research, 62(4). PubMed. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Uric acid is a biomarker for heart failure, but not therapeutic target: result from a comprehensive meta-analysis. ESC heart failure, 10(5), 2919–2931. PubMed. Retrieved from [Link]

-

Wills, B. K., & Jordan, M. K. (2023). Phenol Toxicity. StatPearls. NCBI Bookshelf - NIH. Retrieved from [Link]

-

Ninja Nerd. (2017). Metabolism | Regulation of Glycolysis. YouTube. Retrieved from [Link]

Sources

The Strategic Application of 4-Nitrophenylglycolic Acid in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – January 14, 2026 – As the landscape of organic synthesis evolves towards greater efficiency, stereochemical control, and molecular complexity, the versatile building block, 4-Nitrophenylglycolic acid, has emerged as a molecule of significant interest. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the multifaceted applications of 4-Nitrophenylglycolic acid, providing both foundational knowledge and actionable protocols to leverage its synthetic potential.

Introduction to 4-Nitrophenylglycolic Acid: A Molecule of Strategic Importance

4-Nitrophenylglycolic acid, a derivative of mandelic acid, possesses a unique combination of functional groups: a carboxylic acid, a hydroxyl group, and a nitro-substituted aromatic ring. This trifecta of reactivity makes it a valuable precursor and intermediate in a variety of organic transformations. Its structure allows for modifications at the carboxyl and hydroxyl moieties, while the nitro group can be readily transformed into other functionalities, most notably an amino group, unlocking further synthetic pathways. Furthermore, the chiral center at the alpha-carbon provides a platform for asymmetric synthesis and chiral resolutions.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.14 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| pKa | 2.81 ± 0.10 (Predicted) | [1] |

Core Synthetic Transformations and Applications

The synthetic utility of 4-Nitrophenylglycolic acid can be broadly categorized into several key areas, each leveraging a different aspect of its molecular architecture.

Precursor to Chiral Amines and Amino Acids: The Power of Reduction

A cornerstone of 4-Nitrophenylglycolic acid's application lies in the reduction of its nitro group to an amine. This transformation yields 4-Aminophenylglycolic acid, a valuable chiral building block for the synthesis of pharmaceuticals and other bioactive molecules. The resulting amino acid derivative can be incorporated into peptide chains or used as a scaffold for the synthesis of complex heterocyclic systems.[3]

Workflow for the Reduction of 4-Nitrophenylglycolic Acid:

Caption: General workflow for the reduction of 4-Nitrophenylglycolic acid to 4-Aminophenylglycolic acid.

Asymmetric Synthesis: A Chiral Auxiliary and Resolving Agent

Inheriting the properties of its parent compound, mandelic acid, 4-Nitrophenylglycolic acid and its derivatives are effective chiral resolving agents for the separation of racemic amines.[4] The formation of diastereomeric salts with different solubilities allows for the separation of enantiomers. Furthermore, it can be employed as a chiral auxiliary, temporarily incorporated into a prochiral molecule to direct a stereoselective reaction before being cleaved.

Experimental Protocol: Chiral Resolution of a Racemic Amine

-

Salt Formation: Dissolve equimolar amounts of racemic amine and (R)- or (S)-4-Nitrophenylglycolic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out.

-

Isolation: Filter the crystals and wash with a small amount of cold solvent.

-

Liberation of the Enantiopure Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine and liberate the free enantiopure amine.

-

Extraction: Extract the free amine with an organic solvent and purify as needed.

Gateway to α-Keto Acids: Oxidation and Subsequent Reactions

Oxidation of the secondary alcohol in 4-Nitrophenylglycolic acid provides 4-Nitrophenylglyoxylic acid, an α-keto acid with significant synthetic potential.[5] This derivative can participate in a variety of reactions, including multicomponent reactions like the Passerini and Ugi reactions, to generate complex molecular scaffolds.[6][7]

Passerini 3-Component Reaction (P-3CR) involving 4-Nitrophenylglyoxylic Acid:

Caption: Conceptual diagram of the Passerini reaction with 4-Nitrophenylglyoxylic acid.

Synthesis of Heterocyclic Compounds

The reactive functional groups of 4-Nitrophenylglycolic acid and its derivatives make them valuable starting materials for the synthesis of a variety of heterocyclic compounds. For instance, the corresponding 4-aminophenylglycolic acid can be used to synthesize nitrogen-containing heterocycles with potential biological activity.

Applications in Drug Development and Medicinal Chemistry

The structural motifs accessible from 4-Nitrophenylglycolic acid are prevalent in many pharmaceutical compounds. Its role as a precursor to chiral amino acids and its utility in constructing complex molecular architectures position it as a valuable tool in drug discovery and development. For example, substituted phenylglycine derivatives are key components in the side chains of semi-synthetic β-lactam antibiotics like penicillins and cephalosporins.[8] The ability to introduce a 4-aminophenylglycine moiety with controlled stereochemistry is of significant interest in the development of novel antibiotic analogues.[1]

Conclusion

4-Nitrophenylglycolic acid is a versatile and strategically important molecule in organic synthesis. Its unique combination of functional groups, coupled with its chirality, provides access to a wide range of valuable intermediates and final products. From the synthesis of chiral amines and amino acids to its application as a chiral resolving agent and a precursor for multicomponent reactions, 4-Nitrophenylglycolic acid offers a powerful platform for innovation in academic research and the pharmaceutical industry. As the demand for enantiomerically pure and complex molecules continues to grow, the strategic application of this multifaceted building block is poised to play an increasingly significant role in the future of organic synthesis.

References

-

Chemical Properties of 4-Nitrophenylglyoxylic acid (CAS 14922-36-2) . Cheméo. Available at: [Link]

-

4-Nitrophenylglyoxylic acid | C8H5NO5 | CID 151940 . PubChem. Available at: [Link]

-

Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration . Scribd. Available at: [Link]

-

Synthesis of a cephalosporin analogue . Sci-Hub. Available at: [Link]

-

4-nitrophenylglycolic acid CAS 10098-39-2 . Caming Pharmaceutical Ltd. Available at: [Link]

-

The Preparation of Substituted Mandelic Acids and their Bacteriological Effects. I . Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of Substituted Mandelic Acid Derivatives via Enantioselective Hydrogenation: Homogeneous versus Heterogeneous Catalysis . SciSpace. Available at: [Link]

-

Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity . CORE. Available at: [Link]

-

Mandelic Acid as Synthetic Equivalent of Benzoyl Carbanion. Synthesis of Nitrobenzophenones . Thieme Connect. Available at: [Link]

-

Chiral resolution . Wikipedia. Available at: [Link]

-

Substituted Mandelic acids . The Hive. Available at: [Link]

-

Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties . National Institutes of Health. Available at: [Link]

-

10098-39-2 4-nitrophenylglycolic acid . Watsonnoke Scientific Ltd. Available at: [Link]

-

Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol . ResearchGate. Available at: [Link]

-

Passerini reaction . Wikipedia. Available at: [Link]

-

Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol . National Institutes of Health. Available at: [Link]

-

p-NITROPHENYLACETIC ACID . Organic Syntheses. Available at: [Link]

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry . MDPI. Available at: [Link]

-

Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes . MDPI. Available at: [Link]

-

Ugi reaction . Wikipedia. Available at: [Link]

-

Chiral Resolution with and without Resolving Agents . Pharmaceutical Technology. Available at: [Link]

-

Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances . National Institutes of Health. Available at: [Link]

-

Strategies for chiral separation: from racemate to enantiomer . National Institutes of Health. Available at: [Link]

-

The Nitro Group in Organic Synthesis . ResearchGate. Available at: [Link]

-

Special Issue: Asymmetric Synthesis 2017 . National Institutes of Health. Available at: [Link]

-

Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists . National Institutes of Health. Available at: [Link]

-

Nef Reaction . Organic Chemistry Portal. Available at: [Link]

-

Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances . Frontiers. Available at: [Link]

-

Nef reaction . Wikipedia. Available at: [Link]

-

(PDF) Nitro Compounds as Useful Reagents for the Synthesis of Dicarbonyl Derivatives . ResearchGate. Available at: [Link]

-

Catalytic Asymmetric Conjugate Addition of Nitroalkanes to 4-Nitro-5-styrylisoxazoles | Request PDF . ResearchGate. Available at: [Link]

-

Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations . National Institutes of Health. Available at: [Link]

- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. Google Patents.

-

(PDF) Synthesis and pharmacological evaluation of some derivatives of gallic acid . ResearchGate. Available at: [Link]

-

Procaine synthesis from 4-nitro benzoic acid. YouTube. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 3. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]

- 4. On the direct use of CO2 in multicomponent reactions: introducing the Passerini four component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Passerini Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Ugi reaction - Wikipedia [en.wikipedia.org]

- 8. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to 4-Nitrophenylglycolic Acid: From Discovery to Contemporary Applications

This guide provides a comprehensive overview of 4-Nitrophenylglycolic acid, a molecule of significant interest in synthetic organic chemistry and pharmaceutical development. From its initial synthesis in the early 20th century to its current role as a versatile building block, this document delves into the core aspects of its history, synthesis, and applications.

Introduction and Physicochemical Properties

4-Nitrophenylglycolic acid, also known as p-nitromandelic acid, is an aromatic alpha-hydroxy acid. The presence of a nitro group on the phenyl ring significantly influences its chemical reactivity and physical properties, making it a valuable precursor for a variety of functionalized molecules.

Table 1: Physicochemical Properties of 4-Nitrophenylglycolic Acid

| Property | Value | Source |

| CAS Number | 10098-39-2 | [1][2] |

| Molecular Formula | C₈H₇NO₅ | [1][2] |

| Molecular Weight | 197.14 g/mol | [1][2] |

| Appearance | Off-white to pale yellow solid | [2] |

| Melting Point | 159-161 °C | |

| Solubility | Soluble in polar organic solvents and aqueous base. | |

| pKa | Approximately 3.2 (estimated due to the electron-withdrawing nitro group) |

The Genesis of 4-Nitrophenylglycolic Acid: A Historical Perspective

The discovery of 4-Nitrophenylglycolic acid is rooted in the extensive exploration of aromatic chemistry in the late 19th and early 20th centuries. While mandelic acid itself was discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler from the hydrolysis of amygdalin found in bitter almonds, its nitrated derivative appeared later.

The first documented synthesis of p-Nitromandelsäure (4-Nitrophenylglycolic acid) is attributed to G. Heller in 1909 , as published in the esteemed journal Berichte der deutschen chemischen Gesellschaft. This seminal work laid the foundation for the future exploration and application of this compound.

Heller's synthesis likely involved the nitration of mandelic acid or a related derivative, a common practice of the era to introduce the versatile nitro group onto aromatic rings. The challenging aspect of this synthesis would have been controlling the regioselectivity to favor the para isomer over the ortho and meta products.

Synthesis Methodologies: From Historical Routes to Modern Protocols

The synthesis of 4-Nitrophenylglycolic acid has evolved from classical methods to more refined and efficient modern protocols.

Historical Synthesis: The Heller Method (1909)

Based on the chemical knowledge of the early 20th century, Heller's synthesis likely started from p-nitrobenzaldehyde. The key transformation would have been the formation of the α-hydroxy acid moiety. A plausible reaction pathway is the cyanation of p-nitrobenzaldehyde to form the corresponding mandelonitrile, followed by acidic hydrolysis.

Diagram 1: Plausible Historical Synthesis Route

Caption: Plausible reaction pathway for the historical synthesis of 4-Nitrophenylglycolic acid.

Modern Synthetic Approaches

Contemporary methods for the synthesis of 4-Nitrophenylglycolic acid prioritize higher yields, purity, and safety. These methods often still rely on the hydrolysis of a nitrile precursor, but with optimized reaction conditions.

Experimental Protocol: Synthesis of 4-Nitrophenylglycolic Acid from 4-Nitrobenzaldehyde

Objective: To synthesize 4-Nitrophenylglycolic acid via the formation and subsequent hydrolysis of 4-nitromandelonitrile.

Materials:

-

4-Nitrobenzaldehyde

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether or other suitable organic solvent

-

Deionized water

Step-by-Step Methodology:

-

Formation of the Bisulfite Adduct (Optional but recommended for purification):

-

Dissolve 4-nitrobenzaldehyde in a suitable solvent (e.g., ethanol/water mixture).

-

Add a saturated solution of sodium bisulfite.

-

Stir the mixture until the precipitation of the bisulfite addition product is complete.

-

Filter the precipitate and wash with cold water and then ethanol. This step helps to purify the starting aldehyde.

-

-

Cyanohydrin Formation:

-

Suspend the purified bisulfite adduct (or start directly with 4-nitrobenzaldehyde) in water.

-

Slowly add a solution of sodium cyanide or potassium cyanide at a controlled temperature (typically 0-5 °C) with vigorous stirring. The reaction is exothermic and releases toxic HCN gas, so it must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

-

Hydrolysis of the Nitrile:

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid or sulfuric acid. This should also be done in a fume hood as it will generate HCN gas.

-

Heat the mixture to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

-

Monitor the reaction progress by TLC until the starting mandelonitrile is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude 4-Nitrophenylglycolic acid.

-

Filter the crude product and wash with cold water.

-

Recrystallize the crude product from hot water or an appropriate organic solvent system (e.g., toluene/ethyl acetate) to obtain the pure 4-Nitrophenylglycolic acid.

-

Diagram 2: Modern Synthesis Workflow

Caption: Step-by-step workflow for the modern synthesis of 4-Nitrophenylglycolic acid.

Applications in Drug Development and Organic Synthesis